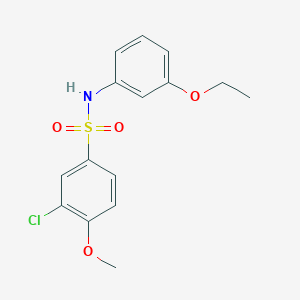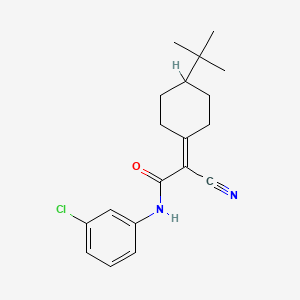![molecular formula C16H12N4O5 B4588972 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B4588972.png)
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(3-nitrophenyl)propanamide
Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(3-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C16H12N4O5 and its molecular weight is 340.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.08076950 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
Research on compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which share structural motifs with the query compound, has shown promising anticonvulsant activities. These hybrid molecules incorporate chemical fragments of well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. Certain derivatives displayed a broad spectrum of activity across preclinical seizure models, suggesting their potential as new anticonvulsant agents. This highlights the therapeutic research applications of such compounds in developing novel treatments for epilepsy and other seizure disorders (Kamiński et al., 2015).
Stereoselectivity in Calcium Antagonists
The study of stereoselectivity in compounds structurally related to the query chemical has provided insights into their potential as calcium antagonists. Research into enantiomers of certain nitrophenyl derivatives revealed significant differences in binding affinity and coronary vasodilating activity. Such findings contribute to the understanding of stereoselectivity's role in medicinal chemistry, aiding in the design of more effective and selective drug molecules (Tamazawa et al., 1986).
Chemical Synthesis and Reactivity
Studies on the reactivity and synthesis of compounds with similar structural features to the query molecule have expanded the toolkit of organic chemistry. For example, research on pyrrole 2,5-diamides and their interaction with anions has unveiled new pathways for the synthesis of nitrogen-containing heterocycles. These compounds' ability to bind anions and signal deprotonation through color change demonstrates their utility in developing sensors and indicators (Camiolo et al., 2003).
Separation of Lanthanides and Actinides
Research on N,O-hybrid diamide ligands with N-heterocyclic skeletons, akin to the query compound, has shown promise in the selective separation of actinides over lanthanides in acidic solutions. This application is particularly relevant in nuclear waste management and the recycling of nuclear materials, showcasing the compound's potential in addressing environmental and energy challenges (Meng et al., 2021).
Antitubercular Agents
The synthesis of new unsymmetrical 1,4-dihydropyridine derivatives, which share a common structural framework with the query compound, has been explored for their potential as antitubercular agents. Such studies contribute to the ongoing search for new treatments against tuberculosis, highlighting the role of these compounds in medicinal chemistry research (Gevariya et al., 2001).
Properties
IUPAC Name |
3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c21-14(18-10-2-1-3-11(8-10)20(24)25)5-7-19-15(22)12-4-6-17-9-13(12)16(19)23/h1-4,6,8-9H,5,7H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECRNSUIEKEPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(2,3-dichlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4588891.png)
![4-PROPYL-N-[4-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4588898.png)
![N-{5-[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B4588903.png)
![2-(4-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE](/img/structure/B4588906.png)
![methyl 2-({3-[3-(benzoyloxy)phenyl]-2-cyanoacryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4588911.png)
![N-isopropyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4588913.png)
![N~2~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4588924.png)
![methyl 2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4588933.png)
![N-cyclododecyl-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4588935.png)


![(5E)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4588957.png)

![3-allyl-5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B4588963.png)
